1,3,5,7-Tetraphenyl-6H-cyclohepta[c]tellurophen-6-one
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Overview
Description
1,3,5,7-Tetraphenyl-6H-cyclohepta[c]tellurophen-6-one is a chemical compound that belongs to the class of organotellurium compounds It features a unique structure with a tellurium atom incorporated into a seven-membered ring, which is further substituted with four phenyl groups
Preparation Methods
The synthesis of 1,3,5,7-Tetraphenyl-6H-cyclohepta[c]tellurophen-6-one typically involves the reaction of tellurium-containing precursors with cycloheptatriene derivatives. One common synthetic route includes the use of tellurium tetrachloride and phenyl-substituted cycloheptatriene under specific reaction conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and the application of heat to facilitate the reaction .
Chemical Reactions Analysis
1,3,5,7-Tetraphenyl-6H-cyclohepta[c]tellurophen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of telluroxides or tellurones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tellurium-containing alcohols or hydrides.
Scientific Research Applications
1,3,5,7-Tetraphenyl-6H-cyclohepta[c]tellurophen-6-one has several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry and as a building block in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biological processes and developing new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various molecular targets.
Mechanism of Action
The mechanism of action of 1,3,5,7-Tetraphenyl-6H-cyclohepta[c]tellurophen-6-one involves its interaction with molecular targets such as enzymes and receptors. The tellurium atom in the compound can form bonds with sulfur-containing amino acids in proteins, leading to the modulation of enzyme activity. Additionally, the phenyl groups can interact with hydrophobic pockets in proteins, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1,3,5,7-Tetraphenyl-6H-cyclohepta[c]tellurophen-6-one can be compared with other similar compounds such as:
1,3,5,7-Tetraphenyl-6H-cyclohepta[c]furan-6-one: This compound contains an oxygen atom instead of tellurium and exhibits different chemical and biological properties.
1,3,5,7-Tetraphenyl-6H-cyclohepta[c]selenophen-6-one: This compound contains a selenium atom and has distinct reactivity and applications compared to the tellurium-containing compound.
The uniqueness of this compound lies in its tellurium atom, which imparts specific chemical reactivity and biological activity that differ from its oxygen and selenium analogs.
Properties
CAS No. |
61652-49-1 |
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Molecular Formula |
C33H22OTe |
Molecular Weight |
562.1 g/mol |
IUPAC Name |
1,3,5,7-tetraphenylcyclohepta[c]tellurophen-6-one |
InChI |
InChI=1S/C33H22OTe/c34-31-27(23-13-5-1-6-14-23)21-29-30(22-28(31)24-15-7-2-8-16-24)33(26-19-11-4-12-20-26)35-32(29)25-17-9-3-10-18-25/h1-22H |
InChI Key |
VIZXJXTVLJNDGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C([Te]C(=C3C=C(C2=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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